Chiral Specificity: D-Dmt vs. L-Dmt in Leu-Enkephalin Analogs Yields Opposing Effects on Potency
A direct head-to-head comparison of [D-Dmt1]Leu-enkephalin (2) and [L-Dmt1]Leu-enkephalin (1) revealed a stark chiral dependency for bioactivity. While the L-Dmt substitution dramatically enhanced potency relative to the parent peptide, the D-Dmt substitution resulted in diminished or lesser potency across all assays [1]. This demonstrates that the D-enantiomer is not a generic substitute and produces a functionally distinct peptide, which is critical for applications requiring a specific pharmacological profile, such as reduced agonist activity or altered receptor selectivity.
| Evidence Dimension | Functional Activity (GPI assay) relative to parent Leu-enkephalin |
|---|---|
| Target Compound Data | Diminished or lesser potency (exact fold-decrease not specified, but described as 'diminished or lesser potency than the parent peptide') |
| Comparator Or Baseline | [L-Dmt1]Enk (1): 187-fold increased activity in GPI assay |
| Quantified Difference | Qualitative inversion; L-Dmt yields massive potentiation, D-Dmt yields activity loss |
| Conditions | Guinea pig ileum (GPI) assay; Mouse vas deferens (MVD) assay; rat brain receptor binding |
Why This Matters
For researchers designing opioid peptide libraries, this data proves that stereochemical selection is not arbitrary; using the D-enantiomer is essential for exploring structure-activity landscapes where high potency is not the primary goal, such as in antagonist design or studies of partial agonism.
- [1] Sasaki Y, et al. Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr. Chem Pharm Bull. 1999;47(10):1506-1509. View Source
